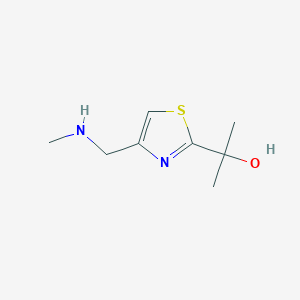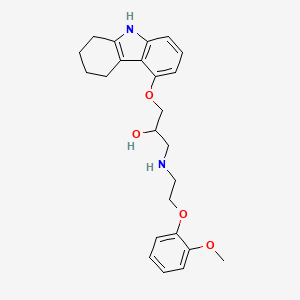
6,7,8,9-Tetrahydro Carvedilol
Descripción general
Descripción
6,7,8,9-Tetrahydro Carvedilol is a compound with the molecular formula C24H30N2O4 and a molecular weight of 410.51 . It is related to Carvedilol, which is a non-selective beta-adrenergic antagonist used to treat mild to severe chronic heart failure, hypertension, and left ventricular dysfunction following myocardial infarction .
Synthesis Analysis
The synthesis of Carvedilol, which 6,7,8,9-Tetrahydro Carvedilol is related to, has been improved by screening different solvents and bases using R software . The preparation of Carvedilol involves the reaction of 4-hydroxy carbazole with epichlorohydrin, which is then treated with 2-(2-methoxyphenoxy)ethanamine .Molecular Structure Analysis
The molecular structure of 6,7,8,9-Tetrahydro Carvedilol is represented by the formula C24H30N2O4 .Aplicaciones Científicas De Investigación
Diabetes Treatment
Carbazole derivatives, such as 6,7,8,9-Tetrahydro Carvedilol, have gained a lot of attention in medicinal chemistry due to their wide range of biological and pharmacological properties . They have been shown to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism . These properties make them potentially useful in the treatment of diabetes .
Cardiovascular Diseases
Carvedilol is a non-selective blocker of α- and β-adrenergic receptors used for clinically treating cardiovascular diseases such as hypertension, ischemic heart disease, and congestive heart failure . As a derivative of Carvedilol, 6,7,8,9-Tetrahydro Carvedilol may also have similar applications.
Pediatric Use
Carvedilol is an ‘off-label’ β-blocker drug used to treat cardiovascular diseases in children . Given its similarity to Carvedilol, 6,7,8,9-Tetrahydro Carvedilol could potentially be used in similar pediatric applications.
Solubility Enhancement
Carvedilol is a poorly water-soluble drug . Researchers have synthesized new carvedilol-etched halloysite nanotubes (HNTs) composites to enhance solubility and dissolution rate . It’s possible that similar techniques could be applied to 6,7,8,9-Tetrahydro Carvedilol to improve its solubility.
Drug Delivery Systems
The improved solubility and dissolution rate of Carvedilol through the use of halloysite nanotubes (HNTs) composites suggest potential applications in drug delivery systems . Similar drug delivery systems could potentially be developed using 6,7,8,9-Tetrahydro Carvedilol.
Commercial Production
6,7,8,9-Tetrahydro Carvedilol is commercially produced and sold by pharmaceutical companies . This suggests its potential use in various pharmaceutical applications.
Mecanismo De Acción
Target of Action
6,7,8,9-Tetrahydro Carvedilol, commonly known as Carvedilol, primarily targets adrenoceptors in the body. It is a nonselective beta-adrenergic antagonist and an alpha-1 adrenoceptor blocker . The S(-) enantiomer of Carvedilol is both a beta and alpha-1 adrenoceptor blocker, while the R(+) enantiomer is an alpha-1 adrenoceptor blocker .
Mode of Action
Carvedilol’s mechanism of action involves blocking various receptors in the body, including beta-1, beta-2, and alpha-1 receptors . By blocking alpha-1 receptors, Carvedilol lowers blood pressure more than most beta blockers . Beyond the blockade of beta 1-adrenoceptors, arrestin-biased signaling via beta 2-adrenoceptors is a molecular mechanism proposed to explain the survival benefits .
Biochemical Pathways
Carvedilol affects several biochemical pathways. The main pathways of Carvedilol metabolism include oxidation (ring & side chain), demethylation, and glucuronidation . Aromatic ring oxidation of Carvedilol creates two hydroxylated active metabolites, primarily by CYP2D6 . Side-chain oxidation leads to two hydroxylated inactive metabolites with CYP1A2 as the main catalyst . Demethylation of Carvedilol results in an active metabolite O-desmethylcarvedilol, catalyzed primarily by CYP2C9 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Carvedilol. For instance, the pH of the environment can affect the solubility and dissolution of Carvedilol . It exhibits a typical weak base pH-dependent solubility profile with high solubility at low pH and low solubility at high pH . This can impact the bioavailability of the drug and subsequently its therapeutic effect. Furthermore, the buffer species of the dissolution media may influence the solubility and consequently the percentage of Carvedilol released by forming Carvedilol salts of varying solubilities .
Safety and Hazards
Direcciones Futuras
Carvedilol, which 6,7,8,9-Tetrahydro Carvedilol is related to, continues to be widely used in clinics for treating heart failure, left ventricular dysfunction, and hypertension . It is suggested that early initiation of Carvedilol could prevent disease progression in patients with compensated cirrhosis and CSPH .
Propiedades
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethylamino]-3-(6,7,8,9-tetrahydro-5H-carbazol-4-yloxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h4-6,9-12,17,25-27H,2-3,7-8,13-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZWFYYHJOWXBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)CCCC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71752441 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl N-[(2R)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B600871.png)
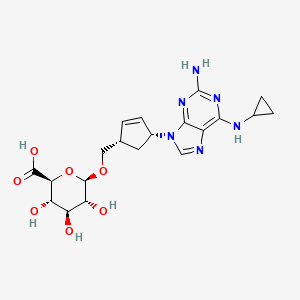
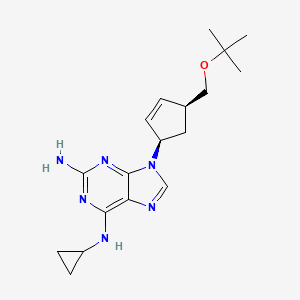
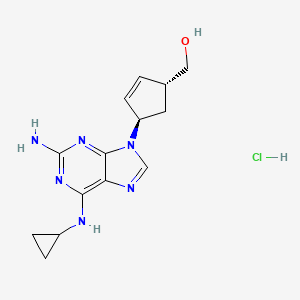
![Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester](/img/structure/B600880.png)
